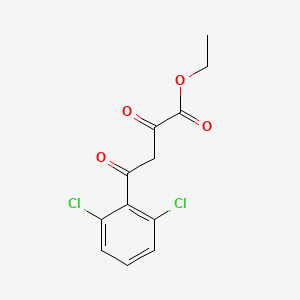

ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate

Übersicht

Beschreibung

Ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate, more commonly known as EDB, is a synthetic compound with a wide range of applications in scientific research. EDB is a colorless, crystalline solid that is odorless and has a melting point of approximately 212°C. It is a derivative of dichlorobenzoic acid and has been used as an intermediate in the production of pharmaceuticals, dyes, and agrochemicals. In addition, EDB has been used in the synthesis of other compounds, such as esters and amides, and has been used in the manufacture of herbicides and insecticides.

Wirkmechanismus

The mechanism of action of EDB is not well understood. However, it is believed that EDB acts as an inhibitor of enzymes involved in the synthesis of fatty acids and other compounds. In addition, EDB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other compounds.

Biochemical and Physiological Effects

EDB has been shown to have a variety of biochemical and physiological effects. In laboratory studies, EDB has been shown to inhibit the synthesis of fatty acids and other compounds. In addition, EDB has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and other compounds. EDB has also been shown to inhibit the growth of certain bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using EDB in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, EDB has a wide range of applications in scientific research, making it a useful reagent for a variety of experiments. However, EDB has a number of limitations, including its instability in aqueous solutions, its low solubility in organic solvents, and its low solubility in water.

Zukünftige Richtungen

The future of EDB in scientific research is promising. EDB has been used in the synthesis of a variety of compounds, including esters, amides, and amines, and has been used as a catalyst in the synthesis of polymers. Additionally, EDB has been used in the synthesis of pharmaceuticals, dyes, and agrochemicals. In the future, EDB may be used in the synthesis of other compounds, such as peptides, proteins, and carbohydrates. Additionally, EDB may be used in the development of new drugs and agrochemicals. Finally, EDB may be used in the development of new methods for the synthesis of compounds, such as esters, amides, and amines.

Wissenschaftliche Forschungsanwendungen

EDB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including esters, amides, and amines. In addition, EDB has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of pharmaceuticals, dyes, and agrochemicals. EDB has also been used as a reagent in the synthesis of a variety of other compounds, including peptides, proteins, and carbohydrates.

Eigenschaften

IUPAC Name |

ethyl 4-(2,6-dichlorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O4/c1-2-18-12(17)10(16)6-9(15)11-7(13)4-3-5-8(11)14/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPBTXVQBDIPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)

![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)

![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)